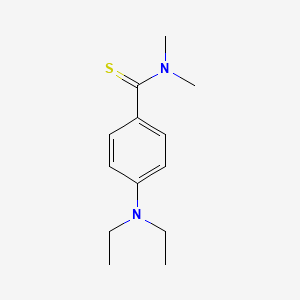
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide, commonly known as DEET, is a chemical compound that has been widely used as an insect repellent since its discovery in 1953. DEET is a colorless to yellowish liquid with a faint odor and is soluble in water, alcohol, and most organic solvents. The effectiveness of DEET as an insect repellent has been extensively studied and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies.
作用機序
The mechanism of action of DEET as an insect repellent is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of humans and other animals. DEET is thought to mask the scent of humans and other animals, making it more difficult for insects to locate their prey.
Biochemical and Physiological Effects:
DEET has been found to have a low toxicity profile in humans and animals when used as directed. However, exposure to high concentrations of DEET can cause skin irritation, eye irritation, and respiratory problems. DEET has also been found to have a negative impact on some aquatic organisms, including fish and amphibians.
実験室実験の利点と制限
DEET is a highly effective insect repellent that has been widely used in laboratory experiments to study the behavior and physiology of insects. However, DEET has some limitations as a research tool, including its potential toxicity to some organisms and its limited effectiveness against certain insect species.
将来の方向性
There are several areas of research that could benefit from further study of DEET and its properties. These include:
- Further investigation of the mechanism of action of DEET as an insect repellent
- Development of new and more effective insect repellent compounds based on the structure of DEET
- Study of the potential environmental impacts of DEET and other insect repellents on aquatic ecosystems
- Investigation of the potential health effects of long-term exposure to DEET in humans and animals.
In conclusion, DEET is a highly effective insect repellent that has been widely used for over 60 years. While DEET has some limitations as a research tool, it has been a valuable asset in the study of insect behavior and physiology. Further research is needed to fully understand the mechanism of action of DEET and to develop new and more effective insect repellent compounds.
合成法
DEET can be synthesized through a multi-step process that involves the reaction of diethylamine with thionyl chloride to form diethylaminochlorosulfurane, which is then reacted with N,N-dimethylbenzamide to form DEET. The synthesis of DEET is a complex process that requires specialized equipment and expertise.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects. DEET has been used in a variety of scientific research applications, including entomology, agricultural research, and public health.
特性
IUPAC Name |
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-5-15(6-2)12-9-7-11(8-10-12)13(16)14(3)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSLWGIGLZRETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

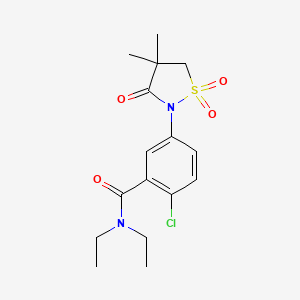
![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)
![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)

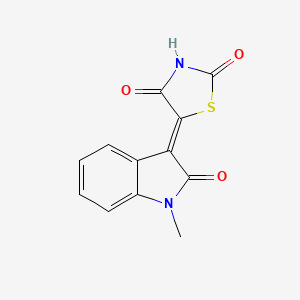
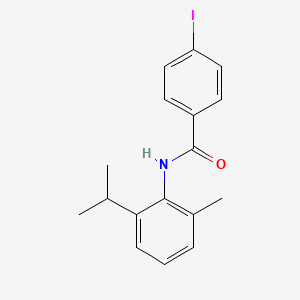
![1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)

![4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5128785.png)
![2-[(3,3-diphenylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5128795.png)
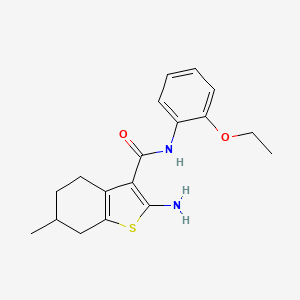
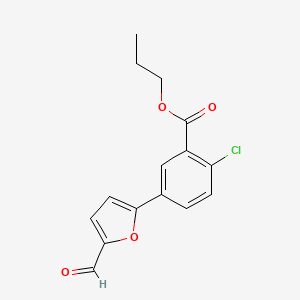
![methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}-1-phthalazinyl)benzoate](/img/structure/B5128834.png)